![molecular formula C14H17NO4 B2367927 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 1268058-77-0](/img/structure/B2367927.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

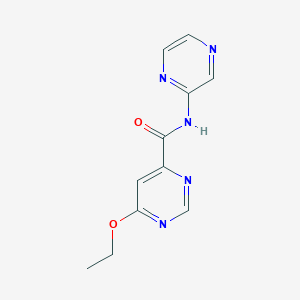

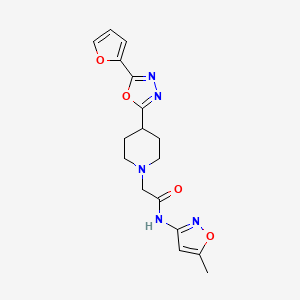

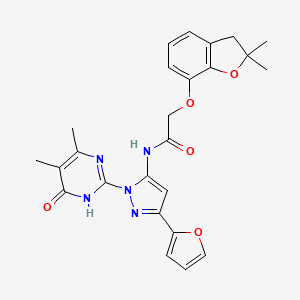

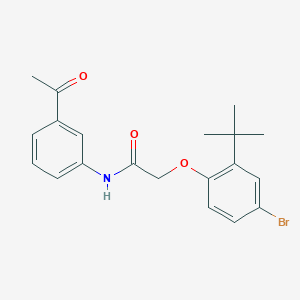

The compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . This moiety is attached to a cyclopropanecarboxamide group via a hydroxyethyl linker .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,3-dihydrobenzo[b][1,4]dioxin moiety would likely contribute to the compound’s aromaticity, while the cyclopropane ring could introduce strain into the molecule .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety might undergo reactions typical of aromatic systems, while the cyclopropanecarboxamide group could potentially participate in reactions involving the carbonyl group or the amide nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the strain in the cyclopropane ring .

Scientific Research Applications

Pharmacological Activities and Molecular Mechanisms

Antimicrobial and Antiviral Agents : Benzothiazole moieties and their derivatives, including compounds with similar structural features, have been extensively studied for their antimicrobial and antiviral properties. These compounds show promise as potential therapeutic agents against a range of microbial and viral pathogens, highlighting their significance in developing new medications for infectious diseases (Elamin, Elaziz, & Abdallah, 2020).

Anti-inflammatory Properties : Gallic acid and its derivatives demonstrate potent anti-inflammatory activities, suggesting a role for structurally related compounds in treating inflammatory diseases. The anti-inflammatory mechanisms of these compounds involve modulating key signaling pathways, such as MAPK and NF-κB, and inhibiting the release of inflammatory cytokines and chemokines (Bai et al., 2020).

Environmental Impact and Behavior

Occurrence and Fate in Aquatic Environments : Certain benzoic acid derivatives, including parabens, which share some structural similarities with the compound , have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of various chemicals and their potential effects on ecosystems and human health (Haman, Dauchy, Rosin, & Munoz, 2015).

Molecular Interactions and Mechanisms

DNA Binding and Pharmacological Implications : Hoechst 33258 and its analogs, known for their strong binding to the minor groove of DNA, provide a model for understanding the molecular basis of DNA sequence recognition and binding. Research on such compounds can inform the design of new drugs targeting genetic material for therapeutic purposes (Issar & Kakkar, 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-11(8-15-14(17)9-1-2-9)10-3-4-12-13(7-10)19-6-5-18-12/h3-4,7,9,11,16H,1-2,5-6,8H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEJWCVFCXVWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)

![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)

![6-Cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2367858.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2367861.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2367863.png)

![2-[(6-Chloropyridazin-3-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2367864.png)

![N-(2-ethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2367867.png)